Product packaging for Butyl 2-ethylbutyrate(Cat. No.:CAS No. 5129-48-6)

Butyl 2-ethylbutyrate

Cat. No.: B13806722
CAS No.: 5129-48-6
M. Wt: 172.26 g/mol
InChI Key: YARHPYLJZOUSGU-UHFFFAOYSA-N
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Description

Butyl 2-ethylbutyrate (CAS 5129-48-6) is a chemical ester with the molecular formula C 10 H 20 O 2 and a molecular weight of 172.27 g/mol . It is also known as 2-Ethylbutanoic Acid Butyl Ester . This compound is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this ester in various laboratory applications, including organic synthesis where it may serve as a building block or intermediate. Its structure suggests potential use as a flavor or fragrance ingredient in related chemical and sensory research. Based on its properties, it is also a candidate for studies in material science, such as investigating solvent properties or plasticizer effects in polymer systems . Critical physical properties include a calculated density of 0.872 g/cm³ and a high boiling point of approximately 195.7°C at 760 mmHg, which indicates low volatility under standard conditions . Safety is a paramount concern in the laboratory; this compound has a calculated flash point of about 71.4°C, classifying it as a flammable liquid and requiring appropriate handling to avoid ignition . Researchers should consult the safety data sheet for comprehensive hazard and handling information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B13806722 Butyl 2-ethylbutyrate CAS No. 5129-48-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5129-48-6

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

butyl 2-ethylbutanoate

InChI

InChI=1S/C10H20O2/c1-4-7-8-12-10(11)9(5-2)6-3/h9H,4-8H2,1-3H3

InChI Key

YARHPYLJZOUSGU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(CC)CC

Origin of Product

United States

Synthetic Methodologies for Butyl 2 Ethylbutyrate

Chemical Esterification Pathways

The most common chemical method for synthesizing esters like Butyl 2-ethylbutyrate is the Fischer esterification. This reaction involves heating a carboxylic acid (2-ethylbutyric acid) with an alcohol (n-butanol) in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org The reaction is a reversible equilibrium, and strategies are often employed to drive the reaction towards the formation of the ester product. chemguide.co.ukyoutube.com

Reaction Conditions and Stoichiometry

To maximize the yield of the ester, the Fischer esterification is typically manipulated according to Le Châtelier's principle. youtube.com This is achieved by adjusting the stoichiometry of the reactants or by removing one of the products as it forms. chemguide.co.uk

Common strategies include:

Using an excess of one reactant : Often, the alcohol (n-butanol) is used in large excess to shift the equilibrium towards the product side. youtube.com

Removal of water : Water is a byproduct of the esterification reaction. study.com Its continuous removal from the reaction mixture, either through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent, can significantly increase the ester yield. youtube.comquora.com

In a continuous production process for a similar ester, ethyl butyrate (B1204436), a molar ratio of butyric acid to ethanol (B145695) of 0.99:1 was used. chemicalbook.com For the production of n-butyl acetate (B1210297), acetic acid and butanol are heated to approximately 89°C. google.com These conditions illustrate typical parameters that could be adapted for the synthesis of this compound. A patent for producing ethyl butyrate specifies a starting bed material molar ratio of butyric acid to ethanol between 3.0-5.0:1, while the continuously added material has a ratio of 0.85-1.05:1. google.com

Catalytic Systems in Chemical Synthesis

A strong acid catalyst is essential to accelerate the otherwise slow esterification reaction. chemguide.co.uk

Homogeneous Catalysts : Concentrated sulfuric acid (H₂SO₄) is the most traditional and widely used catalyst for Fischer esterification. chemguide.co.ukquora.com Other strong mineral acids or organic acids, such as p-toluenesulfonic acid (TsOH), are also effective. longdom.org

Heterogeneous (Solid Acid) Catalysts : To overcome issues associated with corrosive and difficult-to-separate mineral acids, solid acid catalysts have been developed. These include ion-exchange resins (e.g., Dowex), zeolites, and solid superacids. epo.org These catalysts are easily separated from the reaction mixture and can often be reused, making the process more environmentally friendly.

Mechanistic Studies of Ester Formation

The mechanism of Fischer esterification is a well-documented example of nucleophilic acyl substitution and proceeds through several reversible steps. study.comchemguide.co.ukmasterorganicchemistry.com A useful mnemonic for the mechanism is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

The process can be summarized as follows:

Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid (2-ethylbutyric acid), making the carbonyl carbon more electrophilic. youtube.comchemguide.co.uk

Nucleophilic Attack : A lone pair of electrons from the alcohol's oxygen (n-butanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.comchemguide.co.uk

Proton Transfer : A proton is transferred from the oxonium ion (the part that was the alcohol) to one of the hydroxyl groups, creating a good leaving group (water). chemguide.co.ukmasterorganicchemistry.com

Elimination : The newly formed water molecule is eliminated from the tetrahedral intermediate, and the carbonyl double bond is reformed. chemguide.co.ukmasterorganicchemistry.com

Deprotonation : The protonated ester loses a proton, regenerating the acid catalyst and yielding the final ester product, this compound. chemguide.co.ukmasterorganicchemistry.com

Biocatalytic and Enzymatic Synthesis of this compound

Enzymatic synthesis represents a green chemistry approach to ester production. researchgate.netmdpi.com These reactions are conducted under mild conditions, show high selectivity, and the resulting products can be labeled as "natural," which is advantageous in the food and fragrance industries. researchgate.net Lipases (EC 3.1.1.3) are the most commonly used enzymes for this purpose, capable of catalyzing esterification in non-aqueous environments. researchgate.netnih.gov

Enzyme Sourcing and Characterization for this compound Production

Lipases are sourced from a variety of microorganisms. Some of the most extensively studied and commercially important lipases for ester synthesis include those from the yeast Candida antarctica (specifically Lipase (B570770) A, CALA, and Lipase B, CALB) and fungi such as Rhizomucor miehei and Thermomyces lanuginosus. nih.govacs.org

The efficiency of lipase-catalyzed esterification is influenced by several factors:

Substrate Structure : The structure of the alcohol and carboxylic acid can significantly affect the reaction rate. Research on the synthesis of aliphatic esters of butyric acid has shown that an increase in the length or branching of the alcohol's hydrocarbon chain can complicate the enzymatic synthesis. longdom.org This suggests that the branched "2-ethyl" group on 2-ethylbutyric acid would be a key factor in enzyme selection and process optimization for this compound synthesis.

Reaction Medium : While enzymatic ester synthesis is often performed in organic solvents like hexane (B92381) or isooctane (B107328) to minimize water-driven hydrolysis, solvent-free systems are also being explored. longdom.orgnih.gov

Immobilization : To improve stability, reusability, and ease of separation, lipases are often immobilized on solid supports. nih.gov For example, CALA and CALB have been successfully immobilized onto magnetic nanoparticles. nih.gov

Lipase-Mediated Esterification of Butanol and Butyric Acid

The lipase-mediated synthesis of butyl butyrate from n-butanol and butyric acid is a widely studied model reaction for the production of short-chain flavor esters. nih.govresearchgate.net This process serves as an excellent case study for the potential enzymatic synthesis of the structurally similar this compound.

Research findings indicate that high conversion yields can be achieved under optimized conditions. The reaction generally follows a Ping-Pong Bi-Bi mechanism, where the enzyme first binds with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester. nih.gov

Various studies have optimized parameters for butyl butyrate and similar ester production:

Enzyme SourceSubstratesMolar Ratio (Acid:Alcohol)Temperature (°C)Conversion YieldTime (h)Reference
Candida antarctica Lipase B (CALB-MNP)Butyric Acid, Ethanol1:145~98%6 nih.gov
Candida antarctica Lipase A (CALA-MNP)Butyric Acid, Ethanol1:145100%6 nih.gov
Rhizomucor mieheiButyric Acid, Ethanol1:125>90%6 nih.gov
Rhodococcus cutinaseButyric Acid, 1-Butanol1:1 (100 mM each)3043 mM product24 nih.gov
Thermomyces lanuginosus lipaseButyric Acid, 1-Butanol1:3 (100 mM:300 mM)-High- nih.gov

These studies demonstrate the high efficiency of lipases in producing butyl esters. For instance, using immobilized Candida antarctica lipase A (CALA-MNP), a 100% conversion of butyric acid and ethanol to ethyl butyrate was achieved in 6 hours at 45°C. nih.gov Similarly, studies on butyl butyrate synthesis have shown that optimizing substrate concentrations is crucial, as high concentrations of butyric acid can sometimes inhibit the enzyme. nih.gov

Alcohol Acyltransferases in Ester Production

Alcohol acyltransferases (AATs) are a class of enzymes that play a crucial role in the natural biosynthesis of esters in various organisms, particularly in fruits where they contribute to the characteristic aroma profiles. nih.govdntb.gov.uascribd.com These enzymes catalyze the condensation reaction between an alcohol and an acyl-coenzyme A (acyl-CoA) molecule to form an ester. nih.govdntb.gov.ua In the context of this compound synthesis, an AAT would facilitate the reaction between butanol and 2-ethylbutyryl-CoA.

The general mechanism of AAT-catalyzed ester synthesis involves the transfer of the acyl group from acyl-CoA to the alcohol substrate. This biocatalytic route is highly efficient and specific, often avoiding the side reactions and harsh conditions associated with chemical catalysis. nih.gov While extensive research has been conducted on the use of AATs for the production of various esters like butyl butyrate and ethyl butyrate, specific studies detailing the use of AATs for the synthesis of this compound are not extensively documented in publicly available research. dntb.gov.uanih.gov However, the principles of AAT-mediated catalysis are broadly applicable, suggesting their potential for synthesizing a wide range of esters, including this compound, provided the enzyme exhibits affinity for the corresponding butanol and 2-ethylbutyryl-CoA substrates.

Optimization of Biocatalytic Reaction Parameters

The efficiency and yield of the enzymatic synthesis of this compound are influenced by several key reaction parameters. Optimization of these factors is critical for developing a commercially viable biocatalytic process. While specific data for this compound is limited, the following sections discuss the general effects of these parameters based on studies of analogous short-chain esters like butyl butyrate and ethyl butyrate.

Temperature Influence on Biocatalysis

Temperature is a critical parameter in enzyme-catalyzed reactions. Generally, an increase in temperature leads to a higher reaction rate up to an optimal point. nih.govresearchgate.net Beyond this optimum, the enzyme's activity rapidly decreases due to thermal denaturation, where the protein loses its three-dimensional structure essential for catalytic function. nih.gov For the synthesis of similar short-chain esters, optimal temperatures are often found in the range of 30°C to 60°C. For instance, in the synthesis of butyl butyrate, one study identified an optimal temperature of 60°C using a lipase from Aspergillus niger, while another study found the optimum to be between 45–50°C with Novozym 435. researchgate.netredalyc.orgresearchgate.net The specific optimal temperature for this compound synthesis would depend on the thermal stability of the chosen biocatalyst.

Table 1: General Effect of Temperature on Enzymatic Ester Synthesis

Temperature RangeGeneral Effect on Enzyme Activity and Ester Yield
Below OptimumReaction rate is slower, leading to lower yields in a given time.
Optimal Temperature Maximum enzyme activity and highest reaction rate are achieved.
Above OptimumRapid decrease in enzyme activity due to denaturation, resulting in lower yields.
Substrate Molar Ratio Effects on this compound Yield

For the synthesis of other butyl esters, studies have shown varied optimal molar ratios. For example, a 3:1 molar ratio of butanol to butyric acid was found to be optimal for butyl butyrate synthesis in one study. researchgate.net In another case, a 1:1 molar ratio was found to be most effective for ethyl butyrate synthesis. researchgate.netnih.gov Determining the ideal substrate molar ratio for this compound would require empirical investigation to balance the thermodynamic equilibrium shift with potential substrate inhibition of the specific enzyme used.

Biocatalyst Concentration and Loading

The concentration of the biocatalyst is directly proportional to the initial reaction rate, as a higher concentration of enzyme molecules provides more active sites for the reaction to occur. researchgate.net Increasing the enzyme loading can lead to a faster attainment of equilibrium and higher product yields within a shorter timeframe. However, beyond a certain point, the increase in reaction rate may become non-linear. This can be due to mass transfer limitations, where the rate of substrate diffusion to the enzyme's active site becomes the limiting factor, or due to enzyme aggregation. From an economic perspective, it is crucial to find the optimal enzyme concentration that provides a high reaction rate without excessive cost. Studies on similar ester syntheses have explored a range of enzyme concentrations to maximize productivity. redalyc.org

Water Activity in Enzymatic Esterification

Water is a byproduct of the esterification reaction. In a reversible reaction, the accumulation of water can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the final ester yield. nih.gov Therefore, controlling the water activity (aw) in the reaction medium is crucial for maximizing ester production. Low water activity generally favors the synthesis reaction. This can be achieved by performing the reaction in a non-aqueous environment and by removing the water produced, for instance, by using molecular sieves. nih.gov

However, a minimal amount of water is essential for maintaining the enzyme's structure and catalytic activity. nih.gov The optimal water activity is a delicate balance between preventing hydrolysis and ensuring the enzyme remains active. The precise optimal water content is highly dependent on the specific enzyme and reaction system.

Advanced Bioreactor Configurations for this compound Synthesis

Detailed studies on advanced bioreactor configurations designed and optimized specifically for the synthesis of this compound are not prominently featured in available research. General knowledge suggests that both batch and continuous systems are viable for enzymatic ester production, but specific operational parameters, yields, and productivity data for this compound are not documented.

Batch Reactor Systems

There is no specific information available on the use of batch reactor systems for the synthesis of this compound. While batch reactors are commonly used for enzymatic processes due to their operational simplicity, studies detailing their application, optimization, or performance for this particular ester have not been identified.

Continuous Reactor Systems (e.g., Packed-Bed, Fluidized-Bed)

Specific research on the application of continuous reactor systems, such as packed-bed or fluidized-bed reactors, for the dedicated synthesis of this compound is not found in the reviewed literature. Although continuous systems offer advantages like higher productivity and easier process control for enzymatic reactions, their development and characterization for this compound production have not been reported.

Kinetic and Mechanistic Investigations of Biocatalytic Reactions

Detailed kinetic and mechanistic investigations, including reaction rate determination and enzyme inhibition studies, are crucial for understanding and optimizing the biocatalytic synthesis of esters. However, such studies focused specifically on this compound are absent from the available scientific literature. Research on analogous esters often reveals complex kinetics, including substrate inhibition and adherence to models like the Ping-Pong Bi-Bi mechanism, but these cannot be directly extrapolated to this compound without specific experimental validation.

Reaction Rate Determination

No studies determining the specific reaction rates or associated kinetic constants (e.g., Vmax, Km) for the enzymatic synthesis of this compound were identified.

Enzyme Inhibition Studies

There is no available information regarding enzyme inhibition studies conducted during the biocatalytic synthesis of this compound. The potential inhibitory effects of the substrates (butanol and 2-ethylbutyric acid) or the product itself on the lipase catalyst have not been documented.

Analytical Characterization and Quantification of Butyl 2 Ethylbutyrate

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of volatile compounds like butyl 2-ethylbutyrate. Gas chromatography is the most prominently used technique for this purpose.

Gas Chromatography (GC) Method Development

The development of a robust Gas Chromatography (GC) method is crucial for the accurate quantification of this compound. This involves careful optimization of several parameters to achieve good resolution and sensitivity.

The choice of the GC column is a critical first step in method development. The column's stationary phase and dimensions significantly impact the separation of analytes. For the analysis of esters and other flavoring agents, polar columns are often preferred. A commonly used column for this type of analysis is the HP-INNOWAX column, which has a polyethylene (B3416737) glycol stationary phase. oup.com The dimensions of the column, such as length, internal diameter, and film thickness, are also important considerations. For instance, a column with dimensions of 60 m × 0.32 mm × 0.5 μm has been successfully used for the separation of various flavoring agents, including esters. oup.com The optimization of column choice may also involve testing different types of columns, such as a VF-624ms, to find the most suitable one for a specific application. nih.gov

The selection process often involves comparing the performance of different columns for the separation of a standard mixture of compounds. The goal is to select a column that provides the best resolution for the target analyte, in this case, this compound, from other compounds in the sample matrix.

Table 1: Exemplary GC Columns for Flavoring Agent Analysis

Column Name Stationary Phase Dimensions Application
HP-INNOWAX Polyethylene Glycol 60 m × 0.32 mm × 0.5 μm Analysis of 12 flavoring agents in supplementary feed. oup.com
VF-624ms 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane 60 m × 0.25 mm × 1.4 μm Analysis of volatile organic compounds from decomposition. nih.gov
HP-Innowax Polyethylene Glycol 60 m × 0.25 mm × 0.2 µm Analysis of volatile esters in liquor. mdpi.com
DB-5 5% Phenyl / 95% Dimethylpolysiloxane 60 m × 0.25 mm × 0.25 µm Analysis of volatile esters in liquor. mdpi.com

Once a suitable column is selected, the temperature program and carrier gas flow rate must be optimized to achieve the desired separation. Temperature programming involves controlling the column temperature throughout the analysis. A typical temperature program starts at a lower temperature to allow for the separation of highly volatile compounds and then gradually increases to elute less volatile compounds.

For example, a temperature program for analyzing flavoring agents started at 60°C, held for 5 minutes, then ramped up to 230°C at a rate of 5°C/min, and held for another 5 minutes. oup.com Another method for analyzing a broader range of volatile compounds used a more complex temperature gradient: holding at 40°C for 1 minute, increasing to 80°C at 1°C/min, then to 120°C at 3°C/min, and finally to 250°C at 5°C/min with a 10-minute hold. nih.gov

The carrier gas, typically helium, flows through the column and carries the sample components. The flow rate of the carrier gas affects the resolution and analysis time. A constant pressure of 29 psi has been used in some methods. nih.gov The optimization of these conditions is essential to ensure sharp peaks and good separation of this compound from other volatile compounds.

Table 2: Example GC Temperature Programs and Flow Conditions

Parameter Method 1 (Flavoring Agents) oup.com Method 2 (Decomposition VOCs) nih.gov Method 3 (Liquor Volatiles) mdpi.com
Column HP-INNOWAX (60 m x 0.32 mm x 0.5 µm) VF-624ms (60 m x 0.25 mm x 1.4 µm) HP-Innowax (60 m x 0.25 mm x 0.2 µm) or DB-5 (60 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium Helium Helium
Flow Rate 1.5 mL/min Constant Pressure (29 psi) 1 mL/min
Initial Temp. 60°C 40°C 40°C
Initial Hold 5 min 1 min 6 min
Ramp 1 5°C/min to 230°C 1°C/min to 80°C 3°C/min to 100°C
Ramp 2 - 3°C/min to 120°C 5°C/min to 230°C
Ramp 3 - 5°C/min to 250°C -
Final Hold 5 min 10 min 20 min

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of mass spectrometry. semanticscholar.org It is widely used for both the qualitative identification and quantitative measurement of volatile compounds like this compound in complex mixtures. semanticscholar.orgnih.gov

In GC-MS, after the compounds are separated by the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This ionization process causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that acts as a chemical fingerprint.

The mass spectrum of this compound (C₁₀H₂₀O₂) shows characteristic fragment ions. massbank.eu The molecular ion peak ([M]⁺) would be at a mass-to-charge ratio (m/z) of 172.14633. massbank.eu Common fragmentation patterns for esters include the loss of the alkoxy group and rearrangements like the McLafferty rearrangement. libretexts.org For this compound, significant fragments would be expected from the cleavage of the butyl group and the ethylbutyryl group. The analysis of these fragmentation patterns is crucial for the unambiguous identification of the compound. researchgate.net A known mass spectrum for this compound shows prominent peaks at m/z values of 117 and 71. ucdavis.edu

Table 3: Mass Spectral Data for this compound

Feature Value Source
Molecular Formula C₁₀H₂₀O₂ massbank.eu
Exact Mass 172.14633 massbank.eu
InChIKey YARHPYLJZOUSGU-UHFFFAOYSA-N massbank.eu
Prominent m/z Peaks 117, 71, 43 ucdavis.edu

GC-MS is instrumental in identifying the components of complex volatile mixtures found in various products. For instance, studies on the aromatic profiles of beverages and fruits have utilized GC-MS to identify a wide array of esters, alcohols, and aldehydes. nih.govmdpi.com In a study of banana essence, numerous esters, including butyl butyrate (B1204436) and ethyl butyrate, were identified as key aroma contributors. nih.gov While this compound was not specifically mentioned in this particular study, the methodology is directly applicable to its identification. The process involves comparing the retention times and mass spectra of unknown peaks in a sample chromatogram to those of known reference standards or to entries in mass spectral libraries.

Method Validation and Performance Metrics

The validation of an analytical method is crucial to ensure that the measurements are reliable, accurate, and fit for their intended purpose. For a compound like this compound, which may be a trace component in complex matrices such as food, beverages, or environmental samples, robust and validated analytical methods are essential for accurate quantification. The typical analytical technique for such a volatile ester is gas chromatography (GC), often coupled with a mass spectrometer (MS) or a flame ionization detector (FID).

While specific, published method validation studies focusing solely on this compound are not widely available, the performance metrics can be understood from studies on structurally similar esters. The data from such studies provide a reliable benchmark for the expected performance of a validated method for this compound. The following sections detail the key validation parameters, using data from a closely related compound, Ethyl 2-ethylbutyrate, as a scientific proxy.

Linearity and Calibration

Linearity is the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is fundamental for quantification, as it allows for the creation of a calibration curve from standards of known concentrations. This curve is then used to determine the concentration of the analyte in an unknown sample.

In a study on the analysis of volatile compounds in cider spirits by gas chromatography with direct injection, the linearity for various esters was evaluated. asturias.es For the structural analogue Ethyl 2-ethylbutyrate , excellent linearity was demonstrated over a concentration range of 0.13 to 6.5 mg/L. asturias.es The quality of the linear relationship is typically assessed by the correlation coefficient (r) or the coefficient of determination (R²), where a value close to 1.0 indicates a strong linear fit. The study reported a correlation coefficient (r) of 0.9997 for Ethyl 2-ethylbutyrate, indicating a high degree of linearity. asturias.es

Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lower performance boundaries of an analytical method.

LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision.

LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These limits are critical for trace analysis, where the analyte may be present at very low levels. For the analysis of minor volatile compounds like esters in alcoholic beverages, a sensitive method with low LOD and LOQ values is required. In the same study, the limit of detection for Ethyl 2-ethylbutyrate was determined to be 0.086 mg/L. asturias.es The limit of quantification is typically calculated as approximately three times the LOD, which would place the LOQ for this analogue at around 0.258 mg/L. These values suggest that a properly validated GC method is sufficiently sensitive for the trace-level determination of such esters. asturias.es

Recovery and Reproducibility

Recovery is a measure of a method's accuracy and is determined by analyzing a sample (matrix) spiked with a known amount of the analyte. The result of the analysis is compared to the known amount added, and the recovery is expressed as a percentage. It assesses whether the sample preparation and analysis procedure can efficiently extract and measure the analyte from the matrix without significant loss or interference. For Ethyl 2-ethylbutyrate, mean recovery rates were found to be in the range of 92–96%. asturias.es This high percentage indicates that the direct injection GC method is accurate and that the sample matrix does not significantly interfere with the quantification of the analyte. asturias.es

Reproducibility refers to the precision of the method when the analysis is performed under different conditions (e.g., by different analysts, on different days, or with different equipment). It is usually expressed as the relative standard deviation (RSD) of the results. The study on cider spirits reported that the reproducibility for the group of minor volatile compounds, which includes Ethyl 2-ethylbutyrate, was less than 9.6% RSD. asturias.esnih.gov This low level of variation confirms that the method is precise and capable of producing consistent results over time. asturias.esnih.gov

The table below summarizes the analytical performance metrics for the structural analogue, Ethyl 2-ethylbutyrate, as determined by gas chromatography with direct injection. asturias.es

Table 1: Analytical Method Validation Data for Ethyl 2-ethylbutyrate

Performance Metric Concentration Range (mg/L) Result Source
Linearity (Correlation Coefficient, r) 0.13 - 6.5 0.9997 asturias.es
Limit of Detection (LOD) N/A 0.086 mg/L asturias.es
Mean Recovery N/A 92 - 96% asturias.es

| Reproducibility (RSD) | N/A | < 9.6% | asturias.esnih.gov |

Research Applications of Butyl 2 Ethylbutyrate

Role in Flavor and Fragrance Chemistry Research

Contrary to many esters which are valued for their aromatic properties, research and industry data indicate that Butyl 2-ethylbutyrate is not utilized in flavor and fragrance applications. Chemical databases specifically categorize it as not recommended for flavor or fragrance use thegoodscentscompany.comsigmaaldrich.com. Its parent acid, 2-Ethylbutyric acid, is noted for a pungent odor, which may contribute to the unsuitability of its esters for such sensory applications nbinno.com.

Scientific literature detailing the volatile compounds of foods, beverages, and natural products does not identify this compound as a contributor to complex aroma profiles. While related compounds like ethyl butyrate (B1204436) (pineapple/fruity aroma) and butyl butyrate (fruity, apple-like aroma) are well-documented components of natural scents, this compound is not reported as naturally occurring thegoodscentscompany.comstenutz.euwikipedia.org. The structural difference, specifically the ethyl group at the alpha-position of the butanoate chain, significantly alters its properties compared to its straight-chain isomers, likely rendering it sensorially unimportant or undesirable.

There is no significant body of research focused on the synthesis of this compound as a flavoring agent. The development of synthetic flavors typically centers on mimicking or enhancing desirable aromas found in nature wikipedia.org. As this compound is not a known contributor to natural aromas, it has not become a target for synthetic flavor research. In contrast, extensive research exists for the enzymatic and chemical synthesis of related esters that possess desirable sensory characteristics.

Table 1: Comparison of Butyrate Esters in Flavor Research

CompoundCommon Aroma DescriptionNatural OccurrenceApplication in Flavors
Ethyl Butyrate Fruity, Pineapple, Orange, MangoFruits, Alcoholic BeveragesWidely used
Butyl Butyrate Fruity, Apple, Pear, PineappleFruits, Flowers, Fermented BeveragesWidely used
This compound Not established in literatureNot found in natureNot used

Applications in Chemical and Industrial Processes

The research applications for this compound are situated within industrial chemistry, primarily relating to its properties as a solvent and its role as a derivative in chemical synthesis, including potential connections to biofuel pathways.

While specific studies detailing the solvent properties of this compound are limited, its chemical structure as an ester suggests potential utility in these areas. Esters are known for their good solvency power for a variety of resins used in coatings, lacquers, and inks wikipedia.org. The parent compound, 2-Ethylbutyric acid, is used as an intermediate to form esters that serve as plasticizers and components in surface coatings, where they enhance flexibility and durability nbinno.com. This suggests that this compound would likely exhibit similar solvent characteristics, being a non-polar liquid capable of dissolving resins and other organic components. Its relatively high boiling point would classify it as a slow-evaporating solvent, which is beneficial for promoting leveling and preventing defects in coating films.

This compound is a product of the esterification of 2-Ethylbutyric acid and butanol. 2-Ethylbutyric acid itself is a versatile building block in the synthesis of various organic compounds, including dyes and plasticizers nbinno.comnbinno.com. The synthesis of its esters is a primary application nbinno.com. As a synthesized ester, this compound can be considered a stable derivative that could potentially undergo further reactions. In organic synthesis, simple esters can be converted into more complex molecules through reactions such as transesterification or condensation, although specific examples utilizing this compound as a starting intermediate are not prominent in available research.

Significant research has been conducted on producing biofuels from the fermentation of biomass. These processes often yield butyric acid and butanol, which can then be converted into esters. This esterification step is a key strategy for creating advanced biofuels with improved properties over ethanol (B145695), such as higher energy density and better miscibility with gasoline and diesel chemeo.com.

The primary focus of this research has been on the synthesis of butyl butyrate from butyric acid and butanol. This reaction can be catalyzed chemically or enzymatically to produce a biofuel that is considered a promising jet fuel blend and diesel additive. Researchers have explored various catalysts and reaction conditions to achieve high conversion rates and yields of butyl butyrate.

While this compound is not the primary subject of these studies, it is directly relevant to this field. It represents an alternative butyrate ester that can be produced through the same fundamental pathways. The process would involve the fermentation-derived butanol reacting with 2-ethylbutyric acid. Butyrate esters, in general, are being investigated because they have similar energy content to biobutanol but can be easier to produce via acid fermentation followed by esterification chemeo.com. The study of different ester structures, including branched-chain esters like this compound, is relevant for understanding how molecular structure affects fuel properties such as cetane number, viscosity, and cold-flow characteristics.

Table 2: Key Research Findings in Butyrate Ester for Biofuel Synthesis

Research FocusPrecursorsCatalyst ExamplesKey Findings
Esterification Kinetics Butyric acid, n-butanolDowex 50Wx8-400, Amberlyst 70Conversion increases with temperature and catalyst loading. Molar ratio of reactants is a highly influential factor.
Biocatalytic Synthesis Butyric acid, n-butanolNovozym 435 (immobilized lipase)High conversion yields (70-90%) can be achieved directly in diesel fuel, demonstrating feasibility of in-situ synthesis.
Process Development Carbohydrates (sugars)Fermentation organisms (e.g., Clostridium) followed by esterificationButyrate esters have similar energy properties to biobutanol but may be produced more efficiently through an acid fermentation pathway.

Thermodynamic and Spectroscopic Studies of Derived Systems

The investigation of systems derived from this compound, particularly in the formation of semiclathrate hydrates, has revealed significant thermodynamic and spectroscopic properties. These studies are crucial for understanding the molecular interactions and structural arrangements that govern the behavior of these complex systems.

Investigations in Semiclathrate Hydrates

Research has focused on the thermodynamic properties of tetra-n-butylammonium 2-ethylbutyrate (TBA-2EB) semiclathrate hydrates, which are crystalline structures formed with water and ionic substances. These hydrates are of interest for various applications, including latent heat storage materials.

Equilibrium relations, specifically temperature as a function of composition, have been established for the TBA-2EB semiclathrate hydrate (B1144303) system. researchgate.net The maximal equilibrium temperature for this system has been determined to be 283.22 ± 0.05 K. researchgate.net At this temperature, the stoichiometric concentration of tetra-n-butylammonium 2-ethylbutyrate is x1 = 0.0281 ± 0.0007. researchgate.net

Table 1: Thermodynamic Properties of Tetra-n-butylammonium 2-ethylbutyrate Semiclathrate Hydrate

Property Value
Maximal Equilibrium Temperature 283.22 ± 0.05 K

The crystal structure of the TBA-2EB semiclathrate hydrate has been elucidated using single-crystal X-ray diffraction. researchgate.net This analysis revealed that the crystal lattice of the hydrate is tetragonal. researchgate.netresearchgate.net The unit cell of the TBA-2EB semiclathrate hydrate was determined to have lattice constants of a = 2.3326 ± 0.0001 nm and c = 1.2326 ± 0.0009 nm at a temperature of 123 K. researchgate.net These lattice parameters are comparable to those of tetra-n-butylammonium butyrate and tetra-n-butylammonium pentanoate hydrates. researchgate.net

Spectroscopic analysis, particularly Raman spectroscopy, has been employed to further characterize the TBA-2EB semiclathrate hydrate. researchgate.net The Raman spectrum of this hydrate was found to be similar to that of tetra-n-butylammonium bromide (TBAB) hydrate, another well-studied semiclathrate hydrate. researchgate.netmdpi.com This similarity suggests that the local environment and interactions of the tetra-n-butylammonium cation are comparable in both hydrate structures.

Spectroscopic Characterization (general analytical techniques)

The spectroscopic characterization of this compound provides essential information about its molecular structure and functional groups. Various analytical techniques are employed for this purpose, with mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy being the most prominent.

Infrared (IR) Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of an ester like this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the region of 1735-1750 cm⁻¹. Other characteristic absorptions would include C-O stretching vibrations and C-H stretching and bending vibrations for the alkyl groups. While a specific IR spectrum for this compound was not found, the spectrum of ethyl butyrate shows a characteristic C=O stretching vibration of esters at 1715 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons in the butyl and 2-ethylbutyrate moieties. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the atoms within the molecule.

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift.

Although specific experimental NMR data for this compound were not found in the provided search results, data for the similar compound Ethyl 2-ethylbutyrate is available and can provide an indication of the expected spectral features. chemicalbook.com

Occurrence and Natural Formation Contexts

Absence in Natural Systems (as a direct finding)

Scientific literature and chemical databases indicate that Butyl 2-ethylbutyrate is not a naturally occurring compound. Searches of databases dedicated to natural products and volatile compounds found in nature have not identified its presence in any plant, animal, or microbial species. This suggests that the specific combination of a butyl alcohol moiety and a 2-ethylbutyric acid moiety does not appear to be a product of known natural biosynthetic pathways.

Related Ester Occurrence in Natural Products and Fermentation

While this compound itself is not found in nature, structurally similar short-chain esters are widespread and contribute significantly to the aromas of many natural products, particularly fruits and fermented goods. The most relevant examples are ethyl butyrate (B1204436) and butyl butyrate, which share either the same alcohol or acid component as this compound.

Ethyl butyrate is a well-documented natural flavor compound, recognized for its fruity aroma, often likened to pineapple. perfumerflavorist.comatamanchemicals.comconsolidated-chemical.com It is found in a variety of fruits, including apples, bananas, grapes, papayas, and strawberries. perfumerflavorist.combetterchemcorp.com Its presence is also a hallmark of many fermented products, where it is synthesized by microorganisms. Examples include alcoholic beverages like beer, wine, and cider, as well as certain types of cheese. perfumerflavorist.comflavoractiv.comsymrise.com

Similarly, butyl butyrate is a natural constituent of many fruits, contributing to their characteristic sweet and fruity scents. guidechem.comfragranceconservatory.com It has been identified in apples, bananas, papayas, apricots, and various citrus fruits. fragranceconservatory.com Like ethyl butyrate, butyl butyrate is also produced during fermentation and is found in alcoholic beverages and some cheeses. guidechem.com

The natural occurrence of these related esters is summarized in the interactive table below.

CompoundNatural Sources
Ethyl butyrateApple, Banana, Grapes, Papaya, Strawberry, Beer, Wine, Cider, Cheese perfumerflavorist.combetterchemcorp.comflavoractiv.comsymrise.com
Butyl butyrateApple, Banana, Papaya, Apricot, Citrus fruits, Alcoholic beverages, Cheese guidechem.comfragranceconservatory.com

Microbial Pathways for Ester Biosynthesis

The formation of esters like ethyl butyrate and butyl butyrate in natural systems, particularly in the context of fermentation, is a result of microbial metabolism. The primary microorganisms responsible for this biosynthesis are yeasts, most notably Saccharomyces cerevisiae, and various species of bacteria, including those from the genus Clostridium. nih.govnih.gov

The general biochemical pathway for ester synthesis involves the enzymatic condensation of an alcohol with an acyl-coenzyme A (acyl-CoA), which is a derivative of a carboxylic acid. escarpmentlabs.comresearchgate.net

In yeast, two main categories of flavor-active esters are produced: acetate (B1210297) esters and ethyl esters of medium-chain fatty acids. nih.gov The synthesis of these esters is catalyzed by alcohol acetyltransferases (AATs) and acyl-CoA:ethanol (B145695) O-acyltransferases (AEATases), respectively. nih.govthemodernbrewhouse.com The key precursors for these reactions are fusel alcohols and ethanol, which are byproducts of amino acid and sugar metabolism, and acetyl-CoA or other acyl-CoAs, which are central intermediates in cellular metabolism. escarpmentlabs.comresearchgate.net The formation of esters is an intracellular process, and the volatile esters then diffuse out of the yeast cell into the surrounding medium. themodernbrewhouse.com

Bacterial pathways for ester synthesis are also well-documented, particularly in Clostridium species. nih.gov These bacteria can produce both the necessary alcohol (e.g., butanol) and the acid (e.g., butyric acid) precursors during their metabolic processes. nih.gov The synthesis of butyl butyrate, for example, can be achieved by a single Clostridium strain that produces both butanol and butyrate. nih.gov The final esterification step can be catalyzed by endogenous enzymes or by the addition of exogenous lipases. nih.govnih.gov The biosynthesis of fatty acids in bacteria, which are the precursors to the acyl-CoA molecules, is a highly conserved process involving a Type II fatty acid synthase (FASII) system. nih.gov

The fundamental reaction for the microbial biosynthesis of a generic ester can be represented as:

Alcohol + Acyl-CoA ⇌ Ester + Coenzyme A

This reaction is reversible and is catalyzed by specific enzymes within the microbial cell. The availability of the precursor alcohol and acyl-CoA, as well as the specific enzymatic machinery of the microorganism, determines the types and quantities of esters produced.

Future Research Directions and Emerging Areas in this compound Studies

The exploration of esters, a diverse class of organic compounds, continues to reveal novel applications and scientific insights. This compound, a specific branched-chain ester, sits at the intersection of various scientific disciplines, from sustainable chemistry to advanced analytical science. Future research is poised to unlock its full potential, focusing on greener production methods, sophisticated detection techniques, new industrial uses, and a deeper understanding of its formation in biological systems. This article delves into the key future research directions and emerging areas concerning this compound and its analogous compounds.

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